

spectroscopic data for 3,5-Dichlorophenol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichlorophenol

Cat. No.: B058162

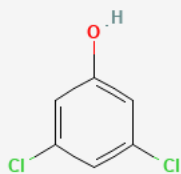
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Spectroscopic Data for 3,5-Dichlorophenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **3,5-Dichlorophenol** (CAS No: 591-35-5), a chemical intermediate of interest in various research and development applications. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are intended for researchers, scientists, and professionals in drug development.

Molecular Structure:

- Chemical Name: **3,5-Dichlorophenol**
- Molecular Formula: $C_6H_4Cl_2O$ [1][2][3][4]
- Molecular Weight: 163.00 g/mol [2][5]



- Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **3,5-Dichlorophenol**.

^1H NMR Data

Table 1: ^1H NMR Chemical Shifts for **3,5-Dichlorophenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.19	Doublet	1H	H-4
~6.99	Triplet	2H	H-2, H-6
~5.5 (variable)	Singlet (broad)	1H	OH

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The broad singlet for the hydroxyl proton is characteristic and its position can be highly variable.

^{13}C NMR Data

Table 2: ^{13}C NMR Chemical Shifts for **3,5-Dichlorophenol**

Chemical Shift (δ) ppm	Assignment
~155.8	C-1 (C-OH)
~135.2	C-3, C-5 (C-Cl)
~121.5	C-4
~115.9	C-2, C-6

Note: These are predicted or reported values and may vary slightly depending on the experimental conditions.^[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,5-Dichlorophenol** shows characteristic absorption bands corresponding to its phenolic and chlorinated aromatic structure.

Table 3: Key IR Absorption Bands for **3,5-Dichlorophenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3600	Strong, Broad	O-H stretch (phenolic)
~3050-3100	Medium	Aromatic C-H stretch
~1570-1600	Strong	C=C aromatic ring stretch
~1450-1480	Strong	C=C aromatic ring stretch
~1150-1250	Strong	C-O stretch (phenol)
~800-900	Strong	C-H out-of-plane bending
~650-800	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of **3,5-**

Dichlorophenol is characterized by a prominent molecular ion peak and isotopic peaks due to the presence of two chlorine atoms.^{[5][6]}

Table 4: Major Fragments in the Mass Spectrum of **3,5-Dichlorophenol**

m/z	Relative Intensity (%)	Assignment
162	100	[M] ⁺ (with ²³⁵ Cl)
164	65	[M+2] ⁺ (with one ³⁵ Cl and one ³⁷ Cl)
166	10	[M+4] ⁺ (with ²³⁷ Cl)
127	Moderate	[M-Cl] ⁺
99	Moderate	[M-Cl-CO] ⁺
63	Moderate	[C ₅ H ₃] ⁺

Note: The isotopic pattern of the molecular ion (M, M+2, M+4) is a characteristic feature for compounds containing two chlorine atoms.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **3,5-Dichlorophenol**. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **3,5-Dichlorophenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.^[7] Tetramethylsilane (TMS) is typically used as an internal standard.
- Instrumentation: A 300 MHz or higher NMR spectrometer is recommended for good resolution.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to achieve optimal field homogeneity.

- Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using proton decoupling.
 - A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

- Sample Preparation:
 - KBr Pellet: Mix a small amount of finely ground **3,5-Dichlorophenol** with dry potassium bromide (KBr).[8] Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste.[5] Spread the mull between two salt plates (e.g., NaCl or KBr).
 - ATR: Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

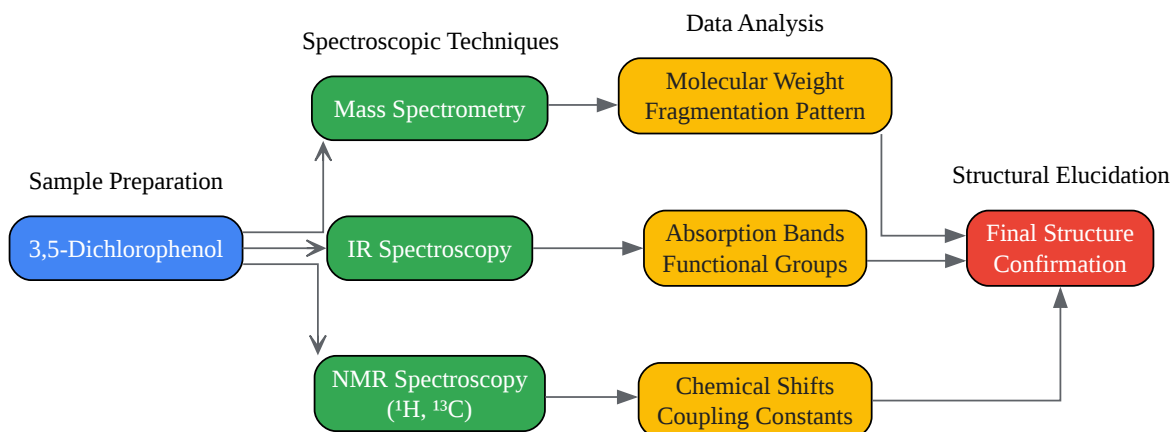
Mass Spectrometry Protocol

- Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system for separation and purification before entering the mass spectrometer.

- Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.^[5]
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium.
 - Temperature Program: A suitable temperature gradient is used to ensure good separation, for example, starting at 60°C and ramping up to 250°C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.^[5]
 - Mass Range: Scan from m/z 40 to 400.
 - Data Analysis: The resulting mass spectrum is analyzed for the molecular ion and fragmentation patterns. Comparison with a spectral library (e.g., NIST) can confirm the identity of the compound.

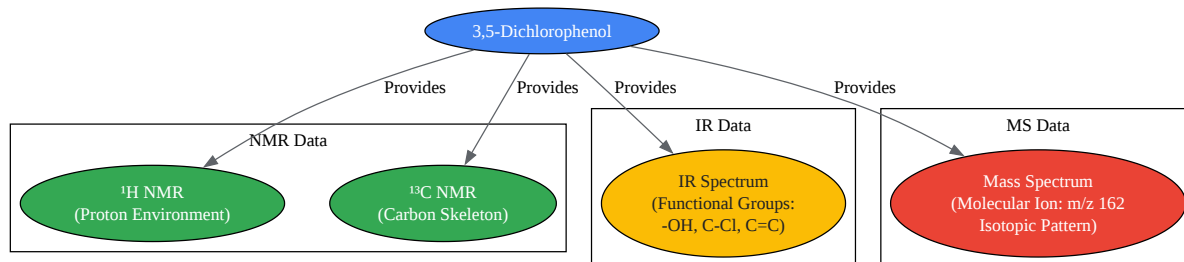
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a conceptual representation of the data obtained.



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Caption: Workflow for the spectroscopic analysis and structural elucidation of **3,5-Dichlorophenol**.



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Caption: Relationship between **3,5-Dichlorophenol** and the information derived from different spectroscopic techniques.

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- To cite this document: BenchChem. [spectroscopic data for 3,5-Dichlorophenol (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058162#spectroscopic-data-for-3-5-dichlorophenol-nmr-ir-mass-spec]

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